4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one
Description
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and a spirocyclic moiety that includes both oxygen and nitrogen atoms. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology .
Properties
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-9-14(2)18-15(11-17(21)24-16(18)10-13)12-20-5-3-19(4-6-20)22-7-8-23-19/h9-11H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZLNJTMWTALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCC4(CC3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with a suitable β-ketoester under acidic conditions to form the chromen-2-one core.
Introduction of the Spirocyclic Moiety: The spirocyclic moiety is introduced through a nucleophilic substitution reaction, where a suitable spirocyclic amine reacts with the chromen-2-one derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenylboronic acid
- 1,4-Dioxa-8-azaspiro[4.5]decane
- (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,4,5-trifluorophenyl)methanone
Uniqueness
4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one stands out due to its unique combination of a chromen-2-one core and a spirocyclic moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Biological Activity
The compound 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic derivative that incorporates a chromenone structure with a spirocyclic moiety. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: the chromenone backbone and the spirocyclic moiety. The presence of the 1,4-dioxa-8-azaspiro[4.5]decan unit is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₁O₃ |
| Molecular Weight | 255 Da |
| CAS Number | 1427698-43-8 |
| IUPAC Name | 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one |
1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Case Study:
In a study conducted on breast cancer cell lines (MCF-7), the compound was found to inhibit cell proliferation significantly at concentrations of 10 µM and above, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.
2. Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect was assessed using LPS-stimulated macrophages.
Research Findings:
In a controlled experiment, treatment with the compound at concentrations of 5 µM reduced TNF-alpha levels by 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that it possesses moderate antibacterial activity.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The biological activity of 4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Interaction with Cellular Signaling Pathways: It is believed to modulate pathways such as NF-kB and MAPK that are crucial for inflammatory responses and cancer progression.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
